molecular formula C16H20N2O2 B2393626 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide CAS No. 2034587-12-5

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide

Cat. No. B2393626
CAS RN: 2034587-12-5
M. Wt: 272.348
InChI Key: KAGAWKDOEZRWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide, also known as JNJ-31020028, is a small molecule antagonist of the kappa opioid receptor (KOR). It was first synthesized by Janssen Pharmaceuticals in 2011 and has since been studied for its potential therapeutic applications in various areas of research.

Scientific Research Applications

Synthesis and Characterization

Synthesis of Benzamide Derivatives

A study focused on the synthesis and full characterization of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, highlighting its potential use in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Antimicrobial and Antifungal Applications

Antimicrobial and Antifungal Activities

Secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach, including an α-pyridone derivative and ceramide derivatives, were investigated for their antimicrobial, antifungal, antioxidant, and cytotoxic activities. This study highlights the potential of benzamide derivatives in developing new agents for addressing microbial resistance and disease treatment (Jian Xiao et al., 2014).

Environmental and Photocatalytic Degradation

Photodegradation of Parabens

Research into the photodegradation of parabens, including but not limited to methyl-, ethyl-, propyl-, butyl-, and benzylparaben, under ultraviolet C lamps with and without hydrogen peroxide, offers insights into the environmental behavior and degradation pathways of benzamide derivatives. This study contributes to understanding how such compounds can be broken down in aquatic environments, potentially reducing their environmental impact (M. Gmurek et al., 2015).

properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-6-3-4-7-13(12)16(20)17-10-9-15(19)14-8-5-11-18(14)2/h3-8,11,15,19H,9-10H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGAWKDOEZRWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC(C2=CC=CN2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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